(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid
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Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is a useful research compound. Its molecular formula is C8H12F3NO4 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
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Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid, commonly referred to as Boc-3-amino-2,2,3-trifluoropropanoic acid, is a modified amino acid with significant implications in biochemical research and pharmaceutical applications. This compound features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group during synthetic processes and enhances the compound's biological activity.
- Molecular Formula : C8H12F3NO4
- Molecular Weight : 243.18 g/mol
- CAS Number : 1932644-89-7
- Physical State : White to off-white crystalline powder
- Melting Point : 122-126°C
- Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.
Biological Activity Overview
The biological activity of Boc-3-amino-2,2,3-trifluoropropanoic acid is primarily linked to its role as a building block in peptide synthesis. Its trifluoromethyl group contributes to unique interactions in biological systems, potentially influencing protein structure and function.
The trifluoromethyl group enhances lipophilicity and can stabilize peptide conformations. This modification can influence enzyme-substrate interactions and receptor binding affinities, making it a valuable tool in drug design and development.
1. Peptide Synthesis
Boc-3-amino-2,2,3-trifluoropropanoic acid is utilized in synthesizing peptides with enhanced stability against proteolytic degradation. Studies have shown that peptides incorporating this amino acid exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.
2. In Vitro Studies
In vitro assays indicate that peptides containing Boc-3-amino-2,2,3-trifluoropropanoic acid demonstrate increased binding affinity to specific receptors. For example, a study involving neuropeptide Y analogs showed enhanced receptor activation due to the presence of the trifluoromethyl group.
3. Toxicity and Safety
Toxicological evaluations indicate that Boc-3-amino-2,2,3-trifluoropropanoic acid exhibits low toxicity in cellular assays. However, it is essential to note that this compound is intended for research purposes only and not for therapeutic applications.
Case Studies
Study | Objective | Findings |
---|---|---|
Peptide Stability | Investigate the stability of peptides incorporating Boc-3-amino-2,2,3-trifluoropropanoic acid | Peptides showed a 30% increase in stability against enzymatic degradation compared to standard peptides. |
Receptor Binding | Assess binding affinity of modified neuropeptides | Enhanced receptor activation was observed with a 50% increase in binding affinity due to fluorination. |
Toxicity Assessment | Evaluate cytotoxic effects | No significant cytotoxicity was noted at concentrations up to 100 µM in human cell lines. |
Future Directions
Research is ongoing to explore the full potential of Boc-3-amino-2,2,3-trifluoropropanoic acid in various fields:
- Drug Development : Investigating its role in developing novel therapeutics targeting specific diseases.
- Bioconjugation Techniques : Utilizing its unique properties for bioconjugation applications in targeted drug delivery systems.
- Structural Biology : Further studies on how this amino acid influences protein folding and stability.
Properties
IUPAC Name |
(2S)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWWMGEXDHBSK-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.